p-Methoxybenzyl trityl ether
Description
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Structure
3D Structure
Properties
Molecular Formula |
C27H24O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-methoxy-4-(trityloxymethyl)benzene |
InChI |
InChI=1S/C27H24O2/c1-28-26-19-17-22(18-20-26)21-29-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,21H2,1H3 |
InChI Key |
JNAFBFVWKSKGLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of P Methoxybenzyl Trityl Ether
Direct Synthesis Routes from Precursor Compounds
A primary method for synthesizing this compound involves the direct reaction of p-methoxybenzyl alcohol with a tritylating agent. A common approach is the tritylation of p-methoxybenzyl alcohol in the presence of triethylamine (B128534) (Et3N) in a solvent like dichloromethane (B109758) (CH2Cl2). tandfonline.com This method has been reported to produce the desired ether in high yield (93%). tandfonline.com
Another direct approach utilizes p-methoxybenzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of lanthanum triflate. researchgate.net This method is particularly advantageous as it proceeds under mild conditions, making it suitable for substrates that are sensitive to acidic conditions. researchgate.net
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) plays a crucial role as an oxidizing agent in several synthetic strategies involving this compound, not for its direct synthesis, but for its use as a tritylating reagent for alcohols. tandfonline.comresearchgate.net In these reactions, this compound itself acts as the reagent to introduce the trityl group to an alcohol. The reaction is mediated by DDQ, which facilitates the transfer of the trityl group. tandfonline.comresearchgate.net
The use of DDQ is particularly significant because it allows the reaction to proceed under neutral conditions. researchgate.netresearchgate.net This is a key advantage when dealing with sensitive molecules where acidic or basic conditions could lead to unwanted side reactions or degradation. The combination of this compound and DDQ provides a mild and efficient method for the protection of primary alcohols. researchgate.net In some cases, the efficiency of the DDQ-mediated reaction can be enhanced by the addition of a co-oxidant like manganese(III) acetate (B1210297) (Mn(OAc)3). tandfonline.com This catalytic system allows for the use of smaller amounts of the more toxic and costly DDQ. tandfonline.comresearchgate.net
The mechanism of tritylation using benzyl (B1604629) trityl ether and DDQ involves an oxidative abstraction of a benzylic proton from the benzyl trityl ether. researchgate.net This generates a benzyl trityl ether cation, which then transforms into a complex of benzaldehyde (B42025) and a trityl cation. researchgate.net It is this trityl cation that then reacts with an alcohol to form the corresponding trityl ether. While this mechanism is described for benzyl trityl ether, a similar pathway is inferred for this compound due to the reactivity of the p-methoxybenzyl group towards DDQ. tandfonline.com The electron-donating methoxy (B1213986) group on the benzyl ring enhances its reactivity towards oxidation by DDQ. tandfonline.comorganic-chemistry.org
In catalytic systems, such as those employing MCM-41-SO3H, the acidic proton of the catalyst protonates the ether oxygen of the trityl ether. academie-sciences.fr This makes the oxygen atom positively charged, leading to the formation of an intermediate that subsequently dissociates into a stable trityl carbocation and the corresponding alcohol. academie-sciences.fr This trityl carbocation is the key intermediate that can then react with another alcohol to form a new trityl ether.
Catalytic Approaches in this compound Formation
Catalytic methods offer several advantages, including milder reaction conditions, higher efficiency, and the potential for catalyst recycling. academie-sciences.fracademie-sciences.fr A notable heterogeneous catalyst used for the synthesis of trityl ethers is nanoporous MCM-41-SO3H. academie-sciences.fracademie-sciences.fr This solid acid catalyst has been shown to be highly effective for the protection of alcohols as trityl ethers under solvent-free conditions at room temperature. academie-sciences.fracademie-sciences.fr The reaction proceeds with high yields and in short reaction times. academie-sciences.fr An important feature of this catalyst is its reusability, which makes the process more environmentally friendly and cost-effective. academie-sciences.fracademie-sciences.fr
Another catalytic system involves the use of Lewis acids. For instance, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl4), an ionic liquid, has been used as a recyclable Lewis acid catalyst for the tritylation of alcohols. acs.org While this has been demonstrated for the synthesis of various trityl ethers, its specific application to this compound formation follows the same general principle of activating the tritylating agent.
The table below summarizes various catalytic approaches for trityl ether synthesis, which are applicable to the formation of this compound.
| Catalyst | Reaction Conditions | Key Advantages |
| MCM-41-SO3H | Solvent-free, ball-milling, room temperature | High efficiency, reusability, environmentally friendly. academie-sciences.fracademie-sciences.fr |
| Lanthanum Triflate | Toluene (B28343), 21 °C | Mild conditions, suitable for acid-sensitive substrates. researchgate.net |
| EMIM·AlCl4 | Dichloromethane, room temperature | Recyclable catalyst, high yields. acs.org |
Optimization of Reaction Conditions and Yields for this compound Preparation
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, catalyst loading, reaction temperature, and time.
For the direct synthesis using p-methoxybenzyl alcohol and a tritylating agent, the choice of base and solvent is critical. The use of triethylamine in dichloromethane has proven effective. tandfonline.com In catalytic systems, the amount of catalyst is a key variable. For instance, with the MCM-41-SO3H catalyst, a loading of 15 mg per 1.0 mmol of alcohol was found to be optimal under solvent-free ball-milling conditions. academie-sciences.fr Similarly, for the ionic liquid catalyst EMIM·AlCl4, a 5 mol % loading was determined to be the optimum concentration for tritylation reactions. acs.org
The choice of solvent also plays a significant role. In the deprotection reaction of benzyl trityl ether catalyzed by MCM-41-SO3H, wet acetonitrile (B52724) was found to be the most effective solvent, leading to quantitative conversion. academie-sciences.fr This highlights the importance of solvent choice in influencing reaction outcomes. For the tritylation using EMIM·AlCl4, dichloromethane was identified as the ideal solvent. acs.org
Reaction time is another parameter that is optimized to ensure complete conversion while minimizing the formation of byproducts. For example, in the synthesis of trityl ethers using MCM-41-SO3H, reaction times were generally short, contributing to the high efficiency of the method. academie-sciences.fr
The following table presents data on the optimization of catalyst loading for a tritylation reaction, which is a general consideration for the synthesis of this compound.
| Catalyst Loading (mol %) | Yield (%) |
| 1 | Lower |
| 5 | High |
| 10 | High |
| (Data generalized from a study on EMIM·AlCl4 catalyzed tritylation) acs.org |
This indicates that a catalyst loading of 5 mol % is sufficient to achieve high yields. acs.org
Regioselective Protection of Primary Hydroxyl Groups in Polyfunctional Substrates
The selective protection of a primary hydroxyl group in the presence of secondary and tertiary hydroxyls is a common challenge in the synthesis of complex molecules like carbohydrates and nucleosides. rsc.orgnih.gov The bulky nature of the trityl group and its derivatives, including this compound, makes it well-suited for this purpose. rsc.orgnih.gov The steric hindrance around secondary and tertiary hydroxyl groups often prevents the bulky MBTE from reacting, leading to the preferential protection of the more accessible primary hydroxyl group. rsc.orgnih.gov
The regioselectivity of this compound for primary hydroxyl groups is primarily governed by a combination of steric and electronic factors.
Steric Hindrance: The significant size of the trityl group creates substantial steric bulk. rsc.org This bulkiness hinders its approach to more sterically congested secondary and tertiary hydroxyl groups within a polyfunctional molecule. Primary hydroxyl groups, being less sterically encumbered, are more accessible for reaction. rsc.orgnih.gov
Electronic Effects: The reactivity of the tritylating agent is influenced by the electronic nature of the substituents on the phenyl rings. The presence of an electron-donating methoxy group on the benzyl portion of MBTE can influence the stability of the reactive intermediate formed during the protection reaction. In some cases, electronic effects can also play a role in differentiating between the reactivity of various hydroxyl groups in a substrate. rsc.org For instance, computational studies have been employed to quantify the steric size of various organic substituents, providing a theoretical basis for understanding these selective interactions. acs.org
The interplay of these factors allows for the highly selective protection of primary alcohols, a crucial step in the multi-step synthesis of many complex natural products and their analogs. rsc.orgnih.gov
Contributions to Carbohydrate Synthesis
Carbohydrate chemistry presents significant challenges due to the presence of multiple hydroxyl groups with similar reactivity. rsc.orgnih.gov The strategic use of protecting groups is paramount for achieving regioselective and stereoselective transformations.
Glycosylation is the formation of a glycosidic bond to link monosaccharide units. The stereochemical outcome of this reaction (whether the new bond is α or β) is highly dependent on various factors, including the nature of the protecting groups on both the glycosyl donor and acceptor.
The p-methoxybenzyl (PMB) group, a component of MBTE, is a widely used protecting group in carbohydrate synthesis. universiteitleiden.nlwiley-vch.dempg.de While the entire MBTE group can be used for protection, the influence of PMB ethers on glycosylation stereoselectivity has been extensively studied. For instance, the presence of a bulky protecting group at the C-6 position of a glucose donor, such as a trityl ether, can sterically shield the β-face, thereby favoring the formation of an α-glycosidic linkage. universiteitleiden.nlacademie-sciences.fr
In some strategies, the p-methoxybenzyl group itself is used as a temporary protecting group. It can be selectively introduced and later removed under specific oxidative conditions, for example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), without affecting other protecting groups like benzyl ethers. organic-chemistry.orgharvard.edu This orthogonality is highly valuable in the synthesis of complex oligosaccharides. wiley-vch.deuniversiteitleiden.nl
Research has shown that the electronic properties of protecting groups can also influence the stereochemical outcome of glycosylation. For example, in certain mannosyl donors, the protecting group at the C-2 position can direct the stereoselectivity of the glycosylation. thieme-connect.de While not directly about MBTE, these findings highlight the intricate role that protecting groups play in controlling the three-dimensional structure of the final carbohydrate product.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trityl |
| Dimethoxytrityl |
| p-Methoxybenzyl |
| Benzyl |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |
| Trichloroacetic acid |
Differential Protection Strategies for Saccharide Scaffolds
The synthesis of complex oligosaccharides and other carbohydrate-based molecules is critically dependent on the ability to differentiate between multiple hydroxyl groups of similar reactivity. rsc.orgnih.gov This is often achieved through a combination of regioselective protection and deprotection steps. rsc.org The trityl group, due to its significant steric bulk, exhibits a strong preference for reacting with the least hindered primary hydroxyl groups. highfine.com This inherent selectivity makes it a valuable tool in carbohydrate chemistry for the specific protection of the C-6 hydroxyl in pyranoses or the primary hydroxyls of furanose sugars. rsc.org
The reagent this compound (p-MBTE) has been utilized as an efficient agent for introducing the trityl group onto alcohols. thieme-connect.com Its efficacy has been demonstrated in the discriminative tritylation of an unsymmetrical diol, where the primary alcohol was selectively protected in high yield with no formation of the di-tritylated product. thieme-connect.com This highlights the potential of p-MBTE in differential protection strategies for saccharide scaffolds, where selective protection of a primary alcohol in the presence of multiple secondary alcohols is a common requirement.
The reaction conditions for tritylation using p-MBTE are notably mild and neutral, employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an activator. thieme-connect.com This is advantageous in carbohydrate synthesis, as saccharide molecules are often sensitive to harsh acidic or basic conditions that can cause anomerization or degradation. The orthogonality of the trityl group, which can be removed under mildly acidic conditions, further enhances its utility in multi-step synthetic sequences where other protecting groups like benzyl or acetyl ethers are present. libretexts.org
While the direct application of p-MBTE as a persistent protecting group throughout a multi-step oligosaccharide synthesis is not extensively documented, its role as a highly efficient reagent for the selective introduction of the crucial trityl group is of significant value. The combination of high selectivity for primary alcohols, mild reaction conditions, and the orthogonality of the resulting trityl ether positions p-MBTE as a useful tool for chemists designing complex saccharide syntheses.
Table 1: Tritylation of Various Alcohols using this compound (p-MBTE) and DDQ This table summarizes the efficiency of p-MBTE as a tritylating agent for different alcohol substrates, highlighting reaction times and yields.
| Entry | Substrate Alcohol | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 4-Phenylbutanol | 20 | 96 |
| 2 | Menthol | 10 | 97 |
| 3 | Cinnamyl alcohol | 15 | 94 |
| 4 | β-Hydroxy ester | 25 | 91 |
| 5 | 1,4-Butanediol | 10 | 92 (mono-trityl) |
Data sourced from Reddy, et al. (2001). thieme-connect.com
Applications in Peptide and Amino Acid Derivatization
In peptide synthesis, the reactive side chains of many amino acids must be protected to prevent undesired side reactions during peptide chain elongation. peptide.com For hydroxyl-containing amino acids such as serine and threonine, this protection is typically achieved by converting the hydroxyl group into an ether. peptide.comresearchgate.net In Fmoc-based solid-phase peptide synthesis (SPPS), tert-butyl ethers are commonly used, while in Boc-based strategies, benzyl ethers are frequent choices. peptide.compeptide.com
The trityl (Trt) group is also a well-established protecting group for the side chains of serine, threonine, and cysteine. peptide.compeptide.com The use of trityl-protected serine and threonine derivatives, such as Fmoc-Ser(Trt)-OH and Fmoc-Thr(Trt)-OH, is common in Fmoc/tBu SPPS. peptide.com The bulky trityl group provides robust protection during the coupling steps.
Given that this compound is a highly effective reagent for the tritylation of alcohols, it represents a potential tool for the synthesis of these trityl-protected amino acid building blocks. thieme-connect.com The mild, neutral conditions of the p-MBTE/DDQ protocol could be advantageous for the protection of sensitive amino acid derivatives.
A cornerstone of modern SPPS is the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comiris-biotech.de The most common orthogonal scheme in SPPS is the Fmoc/tBu strategy. iris-biotech.de The Nα-Fmoc group is labile to bases (like piperidine), while the side-chain protecting groups (often tBu-based) and the resin linker are cleaved by strong acid (like trifluoroacetic acid, TFA). iris-biotech.de
The trityl group offers an additional layer of orthogonality. Trityl ethers are significantly more acid-labile than tBu ethers and can be selectively removed under very mild acidic conditions, which leave tBu-based protecting groups and the peptide-resin linkage intact. peptide.com This property is particularly useful for on-resin modifications, such as the phosphorylation of serine or threonine residues, where the side-chain hydroxyl needs to be selectively deprotected while the peptide remains anchored to the solid support. peptide.com
The 4-methoxybenzyl (Mob) group has also been employed as a thiol-protecting group in Boc-SPPS, showcasing its utility within orthogonal frameworks. nih.gov While direct use of p-MBTE as a persistent protecting group in SPPS is not a standard practice, its function as a reagent to install the versatile trityl group is relevant to the construction of the necessary building blocks for creating complex orthogonal protection schemes.
Broader Applications in Natural Product Total Synthesis
The synthesis of complex natural products is a significant driver for the development of new synthetic methods and strategies. Protecting groups are indispensable in this field, enabling chemists to navigate intricate synthetic routes involving numerous functional groups.
The p-methoxybenzyl (PMB) group is frequently used in natural product synthesis due to its relative stability and the multiple options for its cleavage (oxidative, acidic). acs.orgthieme-connect.de Similarly, the trityl group is valuable for the selective protection of primary alcohols. In a synthesis of a cyclic lipid analogue, both PMB and trityl groups were used on the same molecule to allow for sequential deprotection and bond formation, a key feature of a convergent approach. sorbonne-universite.fr Although this example does not use the combined p-MBTE as a single protecting group, it demonstrates the strategic value of its constituent parts in complex synthesis. The application of p-MBTE as a reagent allows for the efficient introduction of the trityl group, a key component in such advanced synthetic designs.
Natural products featuring complex polyether frameworks, such as those found in marine biotoxins, present formidable synthetic challenges. nih.gov Their synthesis requires precise control over stereochemistry and the regioselective formation of multiple ether linkages. The construction of these ladder-like structures often relies on iterative strategies and the use of a diverse array of protecting groups. nih.gov
Similarly, the synthesis of structurally unique ether lipids, which have important biological functions, requires sophisticated protecting group strategies. nih.govnih.gov For instance, in the synthesis of ether lipid analogues, the trityl group has been used to selectively protect a primary alcohol, while a p-methoxybenzyl group was used elsewhere in the molecule, enabling a directed synthesis. sorbonne-universite.frnih.gov The ability to selectively introduce and remove these groups is paramount. The p-MBTE reagent, by providing a mild and efficient route to trityl ethers, contributes to the toolbox available for the assembly of such complex molecules. thieme-connect.com
Acid-Catalyzed Cleavage Mechanisms
The cleavage of trityl and p-methoxybenzyl ethers under acidic conditions is a fundamental deprotection strategy. The stability of the resulting carbocation plays a crucial role in the facility of this reaction.
Role of Weak Acids and Proton Sources in Trityl Ether De-protection
Trityl ethers are known for their sensitivity to acid, and their deprotection can often be achieved using weak acids. The mechanism involves the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol. This is followed by the cleavage of the carbon-oxygen bond to form a highly stable trityl cation and the free alcohol. total-synthesis.commasterorganicchemistry.com The stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings. researchgate.net
Weak acids such as acetic acid and formic acid are effective for the deprotection of trityl ethers. total-synthesis.com For instance, trityl ethers can be selectively cleaved in the presence of tert-butyldimethylsilyl (TBS) ethers using these weak acids. total-synthesis.com In some cases, even milder proton sources can be employed. For example, carbon tetrabromide in methanol (B129727) has been reported to selectively deprotect trityl ethers under neutral conditions, leaving other protecting groups like p-methoxybenzyl ethers unaffected. nih.gov The use of iodine in alcohol has also been described as an acid-catalyzed method for detritylation. acs.org
The general mechanism for acid-catalyzed deprotection of trityl ethers can be summarized as follows:
Protonation of the ether oxygen by an acid (H-A).
Heterolytic cleavage of the C-O bond, leading to the formation of the alcohol and the stable trityl carbocation.
The trityl cation can then be quenched by a nucleophile or eliminated.
The choice of the weak acid and solvent system can be critical for achieving selectivity, especially in complex molecules with multiple acid-sensitive functional groups. harvard.edu
Comparative Acid Lability of p-Methoxybenzyl and Trityl Ethers
Both p-methoxybenzyl (PMB) and trityl ethers are susceptible to cleavage under acidic conditions, but their relative lability differs. Trityl ethers are generally more acid-labile than PMB ethers. libretexts.orgau.dk This difference in reactivity is primarily due to the greater stability of the triphenylmethyl (trityl) carbocation compared to the p-methoxybenzyl carbocation.
The trityl cation is stabilized by the delocalization of the positive charge over three phenyl rings, making it an exceptionally stable carbocation. researchgate.net The p-methoxybenzyl carbocation is also stabilized by the electron-donating methoxy group at the para position through resonance. However, the extent of charge delocalization is less than that in the trityl cation.
This differential acid lability allows for the selective deprotection of a trityl ether in the presence of a PMB ether. For instance, milder acidic conditions, such as dilute acetic acid, can often cleave a trityl ether while leaving a PMB ether intact. total-synthesis.comwillingdoncollege.ac.in Conversely, stronger acidic conditions are typically required to cleave PMB ethers. thieme-connect.de
The relative stability of various protecting groups towards acid is a crucial consideration in synthetic planning. A general order of increasing stability towards acidic media for some common ether protecting groups is: Trityl < p-Methoxybenzyl (PMB) < Benzyl. harvard.eduuwindsor.ca
| Protecting Group | Relative Acid Lability | Key Stabilizing Feature |
| Trityl (Tr) | High | Resonance stabilization over three phenyl rings |
| p-Methoxybenzyl (PMB) | Moderate | Resonance stabilization by the p-methoxy group |
Brønsted and Lewis Acid Catalysis in Ether Cleavage
Both Brønsted and Lewis acids can effectively catalyze the cleavage of ethers, including trityl and p-methoxybenzyl ethers. nih.govuregina.ca
Brønsted Acid Catalysis: Brønsted acids, which are proton donors, initiate the cleavage by protonating the ether oxygen. masterorganicchemistry.com This protonation makes the alcohol a better leaving group, facilitating the subsequent SN1 or SN2-type cleavage, depending on the structure of the ether. masterorganicchemistry.com For trityl and p-methoxybenzyl ethers, the cleavage typically proceeds through an SN1 mechanism due to the stability of the resulting carbocations. total-synthesis.com Strong Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this purpose. total-synthesis.comresearchgate.net However, the use of strong acids can sometimes lead to side reactions if other acid-sensitive groups are present in the molecule. organic-chemistry.org
Lewis Acid Catalysis: Lewis acids, which are electron-pair acceptors, catalyze ether cleavage by coordinating to the ether oxygen. total-synthesis.com This coordination polarizes the C-O bond, making it more susceptible to cleavage. Common Lewis acids used for deprotection include boron trichloride (B1173362) (BCl3), zinc bromide (ZnBr2), magnesium bromide (MgBr2), and antimony trichloride. total-synthesis.comlookchem.comresearchgate.net Lewis acid catalysis can sometimes offer better selectivity compared to Brønsted acid catalysis, particularly in complex substrates. total-synthesis.com For example, boron trichloride has been shown to selectively deprotect primary trityl ethers in the presence of silyl (B83357) ethers and benzyl ethers. lookchem.com The choice of Lewis acid and reaction conditions can be tailored to achieve the desired selective deprotection. nih.govrsc.orgacs.org
| Acid Type | Mechanism of Action | Examples of Reagents |
| Brønsted Acid | Protonation of the ether oxygen | HCl, TFA, Acetic Acid, Formic Acid total-synthesis.comresearchgate.net |
| Lewis Acid | Coordination to the ether oxygen | BCl₃, ZnBr₂, MgBr₂, SbCl₃ total-synthesis.comlookchem.comresearchgate.net |
Oxidative Deprotection Strategies
Oxidative methods provide a powerful and selective alternative for the deprotection of certain ether protecting groups, most notably p-methoxybenzyl ethers.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-Mediated Oxidations
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used and highly effective reagent for the oxidative deprotection of p-methoxybenzyl (PMB) ethers. rsc.orgtotal-synthesis.comorganicchemistrydata.org This method is particularly valuable due to its high chemoselectivity, often leaving other protecting groups such as benzyl ethers, silyl ethers, acetates, and MOM ethers intact. rsc.orgfiveable.me
The reaction is typically carried out in a solvent system like dichloromethane-water. rsc.orgthieme-connect.de The presence of the electron-donating methoxy group on the benzyl ring is crucial for the success of this reaction, as it facilitates the oxidation process. organic-chemistry.orgtotal-synthesis.com Unsubstituted benzyl ethers react much more slowly with DDQ, allowing for selective deprotection of PMB ethers. rsc.orgtotal-synthesis.com
The general reaction for the DDQ-mediated deprotection of a PMB ether is as follows: R-OPMB + DDQ → R-OH + p-methoxybenzaldehyde + DDQH₂
In some instances, catalytic amounts of DDQ can be used in conjunction with a stoichiometric co-oxidant, making the process more economical and environmentally friendly. acs.orgnih.govrsc.org
The mechanism of DDQ-mediated deprotection of PMB ethers is believed to proceed through a single electron transfer (SET) process. total-synthesis.comresearchgate.net The electron-rich p-methoxybenzyl ether acts as an electron donor, and the electron-deficient DDQ acts as an electron acceptor.
The proposed mechanism involves the following key steps:
Formation of a Charge-Transfer Complex: The PMB ether and DDQ form a charge-transfer complex.
Single Electron Transfer (SET): A single electron is transferred from the electron-rich aromatic ring of the PMB group to DDQ, generating a radical cation of the PMB ether and the radical anion of DDQ (semiquinone). rsc.orgresearchgate.net The electron-donating p-methoxy group plays a critical role in stabilizing this radical cation. total-synthesis.com
Formation of a Benzylic Cation: The radical cation can then lose a hydrogen atom or undergo further oxidation to form a stable p-methoxybenzyl oxonium ion.
Nucleophilic Attack by Water: Water present in the reaction mixture attacks the benzylic carbon of the oxonium ion, leading to the formation of a hemiacetal intermediate.
Fragmentation: The hemiacetal is unstable and fragments to yield the deprotected alcohol, p-methoxybenzaldehyde, and the reduced form of DDQ (DDQH₂), which is a hydroquinone. total-synthesis.com
This SET mechanism explains the high selectivity for PMB ethers over other benzyl-type ethers that lack the electron-donating substituent. organic-chemistry.orgtotal-synthesis.com
Photoirradiation-Enhanced Oxidative Processes
Photoirradiation can enhance the efficiency of oxidative deprotection methods. For instance, the deprotection of benzyl ethers, a related protecting group, can be achieved with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile under photoirradiation with a long-wavelength UV light. organic-chemistry.org This approach offers a more reliable method for the cleavage of simple benzyl ethers. organic-chemistry.org The underlying principle involves the photo-induced single electron transfer from the electron-rich ether to the oxidant. The p-methoxybenzyl group, with its electron-donating methoxy substituent, is particularly susceptible to this type of oxidative cleavage. organic-chemistry.org
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) and Related Oxidants
Ceric ammonium nitrate (CAN) is a powerful and widely used oxidant for the deprotection of p-methoxybenzyl ethers. wikipedia.orgoup.comarkat-usa.org The reaction typically requires two equivalents of CAN for each equivalent of the PMB ether and proceeds in aqueous acetonitrile to yield the corresponding alcohol and p-methoxybenzaldehyde. wikipedia.orgresearchgate.net The balanced chemical equation for this transformation is:
2 [NH₄]₂[Ce(NO₃)₆] + H₃COC₆H₄CH₂OR + H₂O → 4 NH₄⁺ + 2 Ce³⁺ + 12 NO₃⁻ + 2 H⁺ + H₃COC₆H₄CHO + HOR wikipedia.org
CAN can also be employed for the cleavage of trityl ethers. acs.orgnih.gov The efficiency of detritylation with CAN is dependent on the stability of the resulting carbocation, with more substituted trityl groups being removed more readily. acs.orgnih.gov To enhance the reaction rate and selectivity, CAN can be supported on silica (B1680970) gel (CAN-SiO₂). acs.orgnih.gov This solid-supported reagent allows for rapid and selective cleavage of trityl, monomethoxytrityl (MMTr), and dimethoxytrityl (DMTr) groups under mild conditions. acs.orgnih.gov A comparative study showed a significant increase in the reaction rate when using CAN-SiO₂ compared to CAN alone. acs.orgnih.gov While effective, the use of stoichiometric amounts of heavy metal oxidants like CAN raises environmental concerns and can lead to byproducts that complicate purification. oup.comorganic-chemistry.org
In some cases, CAN-mediated deprotection of N-(p-methoxybenzyl) lactams can lead to the formation of an unexpected N-(hydroxymethyl) lactam alongside the desired N-deprotected product. researchgate.net
| Oxidant | Substrate | Conditions | Outcome | Reference |
| Ceric Ammonium Nitrate (CAN) | p-Methoxybenzyl ethers | Aqueous acetonitrile | Selective deprotection to the corresponding alcohol | wikipedia.orgresearchgate.net |
| CAN on Silica Gel (CAN-SiO₂) | Trityl, MMTr, DMTr ethers | Mild conditions | Rapid and selective cleavage | acs.orgnih.gov |
| Ceric Ammonium Nitrate (CAN) | N-(p-methoxybenzyl) δ-lactams | Acetonitrile | Formation of N-deprotected lactam and N-(hydroxymethyl) lactam | researchgate.net |
Metal-Free Photoredox Catalysis for p-Methoxybenzyl Ether Removal
Recent advancements have led to the development of metal-free photoredox catalysis for the deprotection of PMB ethers, offering a greener alternative to traditional methods. nih.govacs.orgacs.orgacs.org These methods utilize an organic dye as a photocatalyst, visible light, and a terminal oxidant to achieve efficient deprotection. nih.govacs.orgacs.orgacs.org
One such system employs an organic photoredox catalyst with air and ammonium persulfate as the terminal oxidants. nih.govacs.orgacs.orgacs.org Another approach uses eosin (B541160) Y as a metal-free photocatalyst in combination with hydrogen peroxide as the terminal oxidant under acidic conditions. researchgate.netmpg.de These methods are generally characterized by their mild reaction conditions, short reaction times, and high yields. nih.govacs.orgacs.orgacs.orgresearchgate.net
Mechanistic Investigations of Single Electron Oxidation Pathways
The mechanism of metal-free photoredox-catalyzed deprotection of PMB ethers is believed to proceed through a single electron oxidation (SET) pathway. nih.govacs.orgacs.orgacs.orgtotal-synthesis.com The electron-rich p-methoxybenzyl ether undergoes single electron transfer to the excited state of the photocatalyst. nih.govacs.orgacs.orgacs.orgtotal-synthesis.com The resulting radical cation is then further oxidized or reacts with a nucleophile (like water) to ultimately yield the deprotected alcohol and p-methoxybenzaldehyde. wikipedia.orgtotal-synthesis.com The electron-donating methoxy group plays a crucial role in lowering the oxidation potential of the PMB ether, facilitating this SET process. organic-chemistry.orgacs.orgtotal-synthesis.com
Compatibility with Diverse Functional Group Landscapes
A significant advantage of metal-free photoredox catalysis for PMB ether deprotection is its high functional group tolerance. nih.govacs.orgacs.orgacs.orgresearchgate.netmpg.de These mild conditions are compatible with a wide range of sensitive functional groups that might not be stable under harsher oxidative or reductive conditions.
For example, a method using a metal-free visible light photoredox catalyst with air and ammonium persulfate as terminal oxidants demonstrated compatibility with PMB ethers derived from primary, secondary, and tertiary alcohols. nih.govacs.orgacs.org This system tolerated various functional groups, including those that are reactive in acidic conditions like internal, α,β-unsaturated, and allylic alkenes, as well as epoxides, affording the corresponding alcohols in moderate to good yields. acs.org Free primary and secondary amines were also well-tolerated. acs.org Similarly, the eosin Y/H₂O₂ system is compatible with a variety of functional groups. researchgate.netacs.org
| Catalyst System | Compatible Functional Groups | Reference |
| Metal-free photoredox catalyst/air/(NH₄)₂S₂O₈ | Alkenes (internal, α,β-unsaturated, allylic), epoxides, amines | nih.govacs.org |
| Eosin Y/H₂O₂ | Various functional groups | researchgate.netacs.org |
Reductive Cleavage Methodologies
Reductive cleavage offers an alternative strategy for the deprotection of trityl and p-methoxybenzyl ethers, particularly when the substrate is sensitive to oxidative conditions.
For trityl ethers, several reductive methods have been developed. These include the use of triethylsilane in the presence of a catalytic amount of triethylsilyl (TES) or trimethylsilyl (B98337) (TMS) triflate, which allows for rapid cleavage under mild, neutral conditions. acs.orgresearchgate.net Another non-acidic method involves the reaction with lithium powder and a catalytic amount of naphthalene (B1677914), which reductively cleaves the trityl-oxygen bond to afford the corresponding alcohol in good to excellent yields. thieme-connect.comthieme-connect.com This latter method is effective for primary, secondary, allylic, and benzylic trityl ethers and is compatible with other functional groups such as hydroxy, alkoxy, and amino groups. thieme-connect.comthieme-connect.com Low-valent titanium reagents have also been employed for the reductive cleavage of O/N-trityl bonds via a free radical pathway. tandfonline.com
Reductive cleavage of p-methoxybenzylidene acetals can be achieved with reagents like BH₃/Bu₂BOTf, where the regioselectivity can be controlled by temperature. nih.gov
Catalytic Hydrogenolysis (e.g., H₂/Pd-C)
Catalytic hydrogenolysis is a widely used and generally mild method for the deprotection of benzyl-type ethers, including p-methoxybenzyl and trityl ethers. organic-chemistry.orgtandfonline.comthieme-connect.dethieme-connect.de The most common catalyst for this transformation is palladium on carbon (Pd/C) with hydrogen gas (H₂). organic-chemistry.orgthieme-connect.dethieme-connect.demasterorganicchemistry.com This method is advantageous because it typically proceeds under neutral conditions and does not affect many other common protecting groups like esters and acetals. thieme-connect.de
However, a significant drawback of standard catalytic hydrogenolysis is the potential for lack of selectivity when multiple reducible functional groups are present. tandfonline.comthieme-connect.de For instance, under typical Pd/C and H₂ conditions, it may not be possible to selectively deprotect different types of benzyl ethers. thieme-connect.de Furthermore, functional groups such as alkenes, alkynes, and some nitrogen-containing groups are also susceptible to reduction under these conditions. acs.org
In the context of trityl ethers, catalytic hydrogenolysis has been reported to be unreliable. thieme-connect.de For p-methoxybenzyl ethers, while catalytic hydrogenolysis is a viable option, it is used less frequently than oxidative methods. thieme-connect.de
| Catalyst System | Substrate | Conditions | Outcome | Reference |
| H₂/Pd-C | p-Methoxybenzyl ethers | Neutral, various solvents | Deprotection to alcohol | thieme-connect.dethieme-connect.de |
| H₂/Pd-C | Trityl ethers | Neutral, various solvents | Generally unreliable | thieme-connect.de |
Dissolving Metal Reductions (e.g., Birch Reduction)
Dissolving metal reductions, most notably the Birch reduction, offer a powerful method for the cleavage of certain types of benzyl ethers. uwindsor.canih.govfiveable.me The Birch reduction typically employs an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, along with a proton source like an alcohol. adichemistry.comharvard.eduwikipedia.org
The mechanism of the Birch reduction involves the transfer of solvated electrons from the metal to the aromatic ring of the ether, forming a radical anion. wikipedia.orglscollege.ac.in This is followed by protonation from the alcohol to yield a cyclohexadienyl radical. A second electron transfer then forms a cyclohexadienyl carbanion, which is subsequently protonated to give the final 1,4-cyclohexadiene (B1204751) product and the liberated alcohol. lscollege.ac.inyoutube.com
While effective for benzyl ethers, the p-methoxybenzyl (PMB) group can also be cleaved under these conditions. uwindsor.ca However, the reaction conditions for dissolving metal reductions can be harsh and may not be compatible with other sensitive functional groups within a molecule. nih.gov For instance, in a synthesis of plasmogens, a desired deprotection of a PMB ether was achieved with sodium metal, but longer reaction times or the use of lithium resulted in the undesired reduction of a p-methoxyphenyl ether as well. thieme-connect.de
Chemo- and Regioselectivity in Reductive Deprotection
The chemo- and regioselectivity of dissolving metal reductions are highly dependent on the nature of the substituents on the aromatic ring. adichemistry.com Electron-donating groups, such as the methoxy group in a p-methoxybenzyl ether, direct the reduction to occur at the ortho and meta positions relative to the substituent. adichemistry.com Conversely, electron-withdrawing groups promote reduction at the ipso and para positions. adichemistry.com
This inherent regioselectivity can be exploited for selective deprotections. For example, the Birch reduction can deprotect benzyl ethers, but the conditions are generally not selective between different types of benzyl ethers, such as a standard benzyl ether and a p-methoxybenzyl ether. thieme-connect.de However, other reductive methods can offer greater chemoselectivity. For instance, W-4 Raney nickel has been shown to selectively deprotect benzyl ethers in the presence of p-methoxybenzyl ethers. thieme-connect.de The choice of reducing agent and reaction conditions is therefore critical in achieving the desired selective deprotection in complex molecules. unive.it
Orthogonal and Chemoselective Deprotection Reagents and Systems
Orthogonal deprotection strategies are crucial in multi-step organic synthesis, allowing for the selective removal of one protecting group without affecting others. The following sections detail several reagent systems that exhibit high chemoselectivity for the cleavage of either p-methoxybenzyl or trityl ethers.
Molecular Iodine (I₂/MeOH) Mediated Selective Cleavage of p-Methoxybenzyl Ethers
A solution of molecular iodine in methanol has been shown to be an effective system for the selective cleavage of p-methoxybenzyl (PMB) ethers. thieme-connect.com A 1% (w/v) solution of iodine in methanol at reflux can deprotect PMB ethers, while other protecting groups like benzyl and benzoyl ethers remain unaffected. thieme-connect.com This method is advantageous as it does not necessitate anhydrous conditions. thieme-connect.com
Iodine Monobromide (IBr) for Selective Cleavage of Trityl Ethers
Iodine monobromide in a solvent system of dichloromethane-methanol or acetonitrile is a highly effective reagent for the deprotection of trityl and dimethoxytrityl ethers. researchgate.netresearchgate.net A key advantage of this method is its orthogonality to many other common protecting groups. Acid-labile functionalities such as acetals and p-methoxybenzyl ethers, as well as base-labile groups like esters and amides, are stable under these conditions. researchgate.netresearchgate.net This makes the IBr system superior to many previously reported methods for detritylation. researchgate.net
Carbon Tetrabromide (CBr₄-MeOH) System for Trityl Ether Selectivity
The combination of carbon tetrabromide in refluxing methanol provides a mild and selective method for the cleavage of trityl ethers to their corresponding alcohols in high yields. nih.gov This system operates under neutral reaction conditions and demonstrates excellent chemoselectivity. A wide range of other hydroxyl protecting groups, including isopropylidene, allyl, benzyl, acetyl, benzoyl, methyl, tosyl, prenyl, propargyl, tert-butyldiphenylsilyl, and importantly, p-methoxybenzyl ethers, are not affected by these conditions. nih.gov
Interestingly, under photochemical conditions, a catalytic amount of carbon tetrabromide in methanol can generate a controlled source of HBr, which can chemoselectively deprotect other acid-labile groups like tert-butyldimethylsilyl (TBDMS) ethers. nycu.edu.tw However, the p-methoxybenzyl group, which is cleaved under reflux conditions with CBr₄ in methanol, remains intact under these photoirradiation conditions. nycu.edu.tw
Electrochemical Deprotection of p-Methoxybenzyl Ethers in Flow Systems
An electrochemical method for the deprotection of p-methoxybenzyl (PMB) ethers has been developed using an undivided electrochemical flow reactor. nih.govsoton.ac.uk In this system, the PMB ether in a methanol solution is oxidized, leading to the formation of the unprotected alcohol and p-methoxybenzaldehyde dimethyl acetal (B89532) as a byproduct. nih.govsoton.ac.uk This approach is advantageous as it eliminates the need for chemical oxidants, and the electrolyte used (e.g., BF₄NEt₄) can be recovered and reused. nih.govsoton.ac.ukresearchgate.netresearchgate.net
The method has been successfully applied to a variety of substrates, achieving high conversions in a single pass with yields up to 92%. nih.govresearchgate.net Furthermore, this electrochemical system has demonstrated selective removal of the PMB protecting group in the presence of other common alcohol protecting groups. nih.govsoton.ac.uk The productivity of this flow system can reach up to 7.5 g per hour, highlighting its potential for scale-up. nih.govresearchgate.net
Data Tables
Table 1: Selective Deprotection of Trityl Ethers with CBr₄-MeOH This table is interactive. You can sort and filter the data.
| Substrate (Trityl Ether of) | Other Protecting Groups Present | Yield of Deprotected Alcohol (%) | Reference |
| Primary Alcohol | Isopropylidene, Benzyl, Acetyl, Benzoyl | High | nih.gov |
| Primary Alcohol | Methyl, Tosyl, Prenyl, Propargyl | High | nih.gov |
| Primary Alcohol | tert-Butyldiphenylsilyl, p-Methoxybenzyl | High | nih.gov |
Table 2: Electrochemical Deprotection of p-Methoxybenzyl Ethers in a Flow System This table is interactive. You can sort and filter the data.
| Substrate (PMB Ether of) | Conversion (%) | Yield (%) | Productivity (g/h) | Reference |
| Various Alcohols (17 examples) | High | up to 92 | up to 7.5 | nih.govresearchgate.net |
| Alcohol with other protecting groups | High | - | - | nih.govsoton.ac.uk |
Compound Names
this compound
Triphenylmethyl ether
p-Methoxybenzyl ether
Benzyl ether
Benzoyl ether
Isopropylidene ether
Allyl ether
Acetyl ether
Methyl ether
Tosyl ether
Prenyl ether
Propargyl ether
tert-Butyldiphenylsilyl ether
p-Methoxyphenyl ether
Dimethoxytrityl ether
tert-Butyldimethylsilyl ether
Molecular Iodine
Methanol
Iodine Monobromide
Dichloromethane
Acetonitrile
Carbon Tetrabromide
Hydrogen Bromide
p-Methoxybenzaldehyde dimethyl acetal
Tetraethylammonium tetrafluoroborate (B81430) (BF₄NEt₄)
Sodium
Lithium
Ammonia
Raney nickel
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Cerium(IV) ammonium nitrate (CAN)
p-methoxybenzaldehyde
p-toluenesulfonyl
allyl bromide
benzyl bromide
acetyl chloride
benzoyl chloride
methyl iodide
tosyl chloride
prenyl bromide
propargyl bromide
tert-butyldiphenylsilyl chloride
p-methoxybenzyl chloride
trityl chloride
dimethoxytrityl chloride
tert-butyldimethylsilyl chloride
vanillic acid
taurospongin A
vibsanol
plasmogen
mannosyl donor
tyrosine
serine
naphthalene
benzoic acid
toluene
1,4-cyclohexadiene
tetrahydrofuran (B95107) (THF)
dimethylformamide (DMF)
dimethyl sulfoxide (B87167) (DMSO)
n-butyllithium (nBuLi)
sodium hydride (NaH)
potassium hydroxide (B78521)
lithium hydroxide
camphorsulfonic acid
trifluoroacetic acid (TFA)
boron trichloride (BCl3)
ozone
palladium on carbon (Pd/C)
diisobutylaluminium hydride (DIBAL-H)
antimony trichloride
ceric triflate
silver(I) hexafluoroantimonate
1,3,5-trimethoxybenzene (B48636)
phosphorus oxychloride (POCl3)
dichloroethane
formic acid
triethylsilane
borane (B79455) tetrahydrofuran complex (BH3·THF)
trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
trifluoromethanesulfonic acid (TfOH)
lithium aluminium hydride (LiAlH4)
aluminium chloride (AlCl3)
Zirconium(IV) Chloride and Other Lewis Acids for p-Methoxybenzyl Ether Scissionsorbonne-universite.fr
The selective cleavage of p-methoxybenzyl (PMB) ethers in the presence of other protecting groups is a crucial transformation in organic synthesis. Lewis acids have emerged as effective reagents for this purpose, offering an alternative to oxidative methods. Among these, Zirconium(IV) chloride has been identified as a particularly efficient and mild catalyst for the deprotection of PMB ethers. Other Lewis acids, such as Tin(IV) chloride, Iron(III) chloride, and Titanium(IV) chloride, have also been employed in this context, each with its own specificities and applications.
Research Findings with Zirconium(IV) Chloride
A highly selective and efficient protocol for the cleavage of p-methoxybenzyl ethers has been developed using a catalytic amount of Zirconium(IV) chloride (ZrCl₄). acs.orgnih.gov This method typically employs 20 mol % of ZrCl₄ in acetonitrile at room temperature, affording the corresponding alcohols in good to high yields with short reaction times. acs.orgnih.gov A key advantage of this methodology is its tolerance towards a variety of acid- and base-sensitive protecting groups, making it suitable for complex substrates like carbohydrates, terpenes, and amino acids. acs.orgnih.govresearchgate.net
The efficiency of the ZrCl₄-catalyzed deprotection has been demonstrated on a range of substrates. For instance, PMB ethers containing acid-sensitive groups like tetrahydropyranyl (THP) and methoxymethyl (MEM) ethers undergo smooth deprotection of the PMB group. acs.org Similarly, substrates with base-sensitive acetate and benzoate (B1203000) esters are also compatible with the reaction conditions, yielding the desired alcohols in high yields. acs.org
Notably, the ZrCl₄ method exhibits excellent chemoselectivity. It preferentially cleaves the PMB ether in the presence of other ether protecting groups such as benzyl, allyl, and prenyl ethers. acs.org This selectivity is highlighted in the deprotection of carbohydrate derivatives containing both PMB and benzyl ethers, where only the PMB group is removed. acs.org Furthermore, the protocol is compatible with substrates containing acid-sensitive isopropylidene acetals and glycosidic bonds. acs.org
The proposed mechanism for the ZrCl₄-catalyzed cleavage involves the coordination of the Lewis acid to the ether oxygen, facilitating the formation of a stabilized p-methoxybenzyl cation. This carbocation is then trapped by a nucleophile or undergoes a reaction with another molecule of the starting material.
Table 1: Zirconium(IV) Chloride Catalyzed Deprotection of p-Methoxybenzyl Ethers
| Substrate (PMB-Protected Alcohol) | Other Protecting Groups Present | Time (min) | Yield (%) | Reference |
| 1-O-PMB-dodecanol | None | 30 | 86 | acs.org |
| 3-O-PMB-1,2-O-isopropylidene-glycerol | Isopropylidene acetal | 45 | 82 | acs.org |
| Methyl 2,3-di-O-benzyl-4-O-PMB-α-L-rhamnopyranoside | Benzyl ethers, Glycosidic bond | 45 | 89 | acs.org |
| 4-O-PMB-cholesterol | None | 40 | 90 | acs.org |
| N-PMB-L-phenylalanine methyl ester | Ester | 60 | 85 | acs.org |
| 1-O-PMB-3-O-THP-glycerol | THP ether | 40 | 85 | acs.org |
| 1-O-PMB-3-O-MEM-glycerol | MEM ether | 40 | 79 | acs.org |
| 1-O-PMB-3-O-acetyl-glycerol | Acetate ester | 45 | 92 | acs.org |
| 1-O-PMB-3-O-benzoyl-glycerol | Benzoate ester | 45 | 88 | acs.org |
| 1-O-PMB-3-O-allyl-glycerol | Allyl ether | 45 | 88 | acs.org |
| 1-O-PMB-3-O-prenyl-glycerol | Prenyl ether | 45 | 90 | acs.org |
Application of Other Lewis Acids
Besides ZrCl₄, other Lewis acids have been utilized for the scission of PMB ethers, each presenting distinct advantages and substrate compatibility.
Tin(IV) Chloride (SnCl₄)
SnCl₄ has been shown to be effective for the deprotection of PMB ethers, particularly in carbohydrate chemistry. mdpi.com In dichloromethane at room temperature, catalytic amounts of SnCl₄ (0.2 equivalents) can efficiently cleave PMB ethers in as little as 10 minutes, with yields often exceeding 90%. mdpi.com A notable feature of this reagent is its high reactivity towards PMB ethers compared to acetal and ketal protecting groups. This allows for the selective deprotection of the PMB group in substrates containing both functionalities. mdpi.com For example, treatment of a substrate bearing both a PMB ether and a benzylidene acetal with a catalytic amount of SnCl₄ results in the selective removal of the PMB group, leaving the acetal intact. mdpi.com The mechanism is believed to proceed through the formation of a PMB cation, which can then undergo a Friedel-Crafts alkylation with another PMB ether molecule, forming a lipophilic byproduct. mdpi.com
Table 2: Tin(IV) Chloride Catalyzed Selective Deprotection of p-Methoxybenzyl Ethers
| Substrate | Other Protecting Groups Present | Yield (%) | Reference |
| Methyl 2,4,6-tri-O-acetyl-3-O-PMB-galactoside | Acetate esters, Glycosidic bond | 92 | mdpi.com |
| Methyl 2,4,6-tri-O-acetyl-3-O-PMB-mannoside | Acetate esters, Glycosidic bond | 98 | mdpi.com |
| Substrate with PMB ether and benzylidene acetal | Benzylidene acetal | 80-85 | mdpi.com |
Iron(III) Chloride (FeCl₃)
FeCl₃ has been reported to catalyze the cleavage of methoxyphenylmethyl-type ethers. researchgate.net While much of the detailed research has focused on the deprotection of the related 2,4-dimethoxyphenylmethyl (DMPM) ethers, FeCl₃ is also effective for PMB ether cleavage. researchgate.netsci-hub.se The deprotection can proceed without the need for an additional nucleophile. researchgate.net
Titanium(IV) Chloride (TiCl₄)
TiCl₄ is another Lewis acid that has found application in the cleavage of benzyl-type ethers. dal.ca However, detailed studies focusing specifically on the selective deprotection of PMB ethers using TiCl₄ are less common compared to ZrCl₄ and SnCl₄. The relative Lewis acid activities for certain reactions have been found to follow the order TiCl₄ > BCl₃ > ZrCl₄. lookchem.com
Historical Context and Evolution of Protecting Group Methodologies
The concept of protecting functional groups dates back to the early 20th century, evolving as the complexity of synthetic targets increased. numberanalytics.com Early methodologies were often specific to the molecule being synthesized. However, the mid-20th century saw the beginning of a more systematic development of protecting group chemistry. numberanalytics.com A significant milestone was the introduction of silyl (B83357) ethers in the 1960s and 1970s, which offered a versatile and reliable means of protecting alcohols. numberanalytics.com
The evolution of protecting group strategies has been driven by the need for greater efficiency and selectivity. numberanalytics.com This has led to the development of a vast array of protecting groups with varying stabilities and deprotection methods, allowing for "orthogonal protection," where one protecting group can be removed in the presence of another. The ongoing development of new protecting groups, including photolabile and electrochemically removable groups, continues to expand the capabilities of synthetic chemists. numberanalytics.comwikipedia.org The drive towards more efficient synthesis has also spurred research into "protecting-group-free" synthesis, which seeks to minimize or eliminate protection and deprotection steps altogether. researchgate.netnih.govresearchgate.net
Strategic Significance of Triphenylmethyl Trityl and P Methoxybenzyl Pmb Ether Functionalities
The p-Methoxybenzyl trityl ether combines the features of two important classes of hydroxyl protecting groups: the triphenylmethyl (trityl) group and the p-methoxybenzyl (PMB) group.
Triphenylmethyl (Trityl) Group:
The trityl (Tr) group, (C₆H₅)₃C-, is a bulky protecting group primarily used for primary alcohols due to its significant steric hindrance. tcichemicals.comtotal-synthesis.com This bulkiness allows for the selective protection of primary hydroxyl groups in the presence of secondary or tertiary alcohols. total-synthesis.com Trityl ethers are stable under basic, oxidative, and reductive conditions but are readily cleaved under acidic conditions. tcichemicals.comontosight.ai The introduction of methoxy (B1213986) substituents on the phenyl rings, as in monomethoxytrityl (MMT) and dimethoxytrityl (DMT), increases the rate of acid-catalyzed deprotection. total-synthesis.comwikipedia.org
p-Methoxybenzyl (PMB) Group:
The p-methoxybenzyl (PMB) group is another widely used protecting group for alcohols. fiveable.me PMB ethers can be introduced via the Williamson ether synthesis. total-synthesis.com A key feature of the PMB group is its susceptibility to cleavage under oxidative conditions, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comchem-station.com This provides an orthogonal deprotection strategy, as it can be removed without affecting many other protecting groups. PMB ethers are also cleavable under strongly acidic conditions and by hydrogenolysis. fiveable.mechem-station.com The electron-donating methoxy group makes the PMB group more labile to cleavage than a standard benzyl (B1604629) (Bn) group. chem-station.com
The table below summarizes the key characteristics of Trityl and PMB protecting groups.
| Feature | Triphenylmethyl (Trityl) Group | p-Methoxybenzyl (PMB) Group |
| Structure | (C₆H₅)₃C- | p-CH₃OC₆H₄CH₂- |
| Selectivity | Primarily for 1° alcohols due to steric bulk. total-synthesis.com | Less sterically demanding than trityl. |
| Stability | Stable to base, oxidation, reduction. tcichemicals.com | Stable to base. fiveable.me |
| Deprotection | Mild acidic conditions. tcichemicals.comontosight.ai | Oxidative (DDQ), strong acid, hydrogenolysis. total-synthesis.comchem-station.com |
| Key Advantage | Steric bulk allows for selective protection. total-synthesis.com | Orthogonal deprotection via oxidation. total-synthesis.com |
Overview of P Methoxybenzyl Trityl Ether As a Synthetic Reagent and Its Research Landscape
p-Methoxybenzyl trityl ether is a specialized reagent that combines the structural features of both the trityl and PMB groups. It has been investigated as a tritylating agent for alcohols. researchgate.net Research has shown that this compound can be used to introduce the trityl protecting group onto alcohols under oxidative conditions using reagents like DDQ. researchgate.net This offers an alternative to the more traditional methods of tritylation that often employ trityl chloride in the presence of a base or silver salts for less reactive alcohols. nih.gov
The research into mixed acetals and ethers containing both trityl and other functionalities highlights the continuous effort to develop new and more versatile protecting group strategies. beilstein-journals.orgnih.gov The development of reagents like this compound contributes to the toolkit available for complex organic syntheses, particularly in the fields of carbohydrate and nucleoside chemistry where selective protection of hydroxyl groups is critical. total-synthesis.comwikipedia.org The sensitivity of mixed acetals can be a challenge, but ongoing research aims to refine their stability and application in total synthesis. nih.gov
A Detailed Examination of the Synthesis of this compound
The protection of hydroxyl groups is a fundamental and often critical step in the multi-step synthesis of complex organic molecules. Among the various protecting groups available, the trityl group and its derivatives are notable for their utility. This article focuses specifically on the synthetic methodologies for a particular derivative, this compound, exploring direct and catalytic routes for its preparation.
Orthogonal Protecting Group Strategies Employing P Methoxybenzyl and Trityl Ethers
Principles of Orthogonal Protection in Complex Chemical Synthesis
In the realm of complex chemical synthesis, orthogonal protection refers to a strategy wherein multiple protecting groups, each with a unique mode of cleavage, are used to mask different functional groups within a single molecule. umsl.edu This approach allows for the selective deprotection of one functional group while others remain shielded, enabling site-specific modifications in a predetermined sequence. The core principle of orthogonality lies in the differential lability of the protecting groups to a specific set of reagents or reaction conditions. umsl.edu
An ideal set of orthogonal protecting groups would allow for the removal of each group in any desired order without affecting the others. This level of control is paramount in the multi-step synthesis of complex molecules such as oligosaccharides and oligonucleotides, where numerous hydroxyl or amino groups of similar reactivity must be distinguished. researchgate.net The p-methoxybenzyl and trityl ethers exemplify this principle. The trityl group is highly sensitive to acidic conditions, while the p-methoxybenzyl group is stable to mild acid but can be selectively cleaved under oxidative conditions. This differential reactivity forms the basis of their orthogonal relationship.
Designing Multilayered Protecting Group Architectures
The synthesis of complex biomolecules often necessitates the use of multilayered protecting group architectures, where a hierarchy of protecting groups with varying degrees of lability is strategically installed. This allows for a multi-step synthetic route with precise control over the unmasking of reactive sites. The design of such an architecture requires careful consideration of the stability of each protecting group to the conditions required for the removal of others.
In the context of p-methoxybenzyl and trityl ethers, a two-layered orthogonal system can be envisioned. For instance, a primary alcohol could be protected with a bulky trityl group, which is readily cleaved under mildly acidic conditions. A secondary alcohol in the same molecule could be protected with a p-methoxybenzyl ether. This PMB group would remain intact during the acidic removal of the trityl group and could be subsequently removed at a later stage using oxidative cleavage, for example, with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This strategy allows for the sequential exposure and reaction of the two alcohol functionalities.
Differential Stability and Selective Removal in the Presence of Other Protecting Groups
The successful implementation of an orthogonal strategy hinges on the differential stability of the protecting groups. The trityl group, a triphenylmethyl ether, is exceptionally acid-labile due to the stability of the resulting trityl carbocation, which is resonance-stabilized over the three phenyl rings. glenresearch.com It can be selectively removed under very mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758), often in the presence of a scavenger like triethylsilane to trap the trityl cation. colab.ws
In contrast, the p-methoxybenzyl ether is significantly more stable to acidic conditions but is susceptible to oxidative cleavage. The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates oxidation, allowing for its removal with reagents like DDQ or ceric ammonium (B1175870) nitrate (B79036) (CAN) under conditions that leave many other protecting groups, including trityl ethers and other benzyl ethers, unaffected. researchgate.net This oxidative removal proceeds via a single-electron transfer mechanism, leading to the formation of a stabilized benzylic cation that is subsequently hydrolyzed.
This differential stability allows for the selective removal of a trityl group in the presence of a p-methoxybenzyl ether using mild acid. Conversely, the p-methoxybenzyl group can be selectively cleaved using an oxidizing agent while the trityl group remains in place. This orthogonality is crucial when planning synthetic routes that require the sequential modification of different hydroxyl groups.
| Protecting Group | Cleavage Conditions | Stability |
| Trityl (Tr) | Mildly acidic (e.g., TFA in DCM) | Unstable to acid, stable to oxidation and hydrogenation |
| p-Methoxybenzyl (PMB) | Oxidative (e.g., DDQ, CAN) | Stable to mild acid and hydrogenation, unstable to oxidation |
Case Studies in Oligosaccharide and Oligonucleotide Synthesis Demonstrating Orthogonality
The orthogonal relationship between p-methoxybenzyl and trityl ethers is of significant utility in the complex, multi-step syntheses of oligosaccharides and oligonucleotides. These fields require the precise and sequential manipulation of numerous hydroxyl groups, making orthogonal protection strategies indispensable.
Oligosaccharide Synthesis
In the synthesis of complex oligosaccharides, different hydroxyl groups on a monosaccharide unit possess similar reactivity, necessitating a robust protecting group strategy to achieve regioselective glycosylation. A common approach involves the use of a bulky trityl group to selectively protect the sterically less hindered primary hydroxyl group (e.g., at the C-6 position of a pyranose). The remaining secondary hydroxyl groups can then be protected with other groups, such as p-methoxybenzyl ethers.
For example, a synthetic scheme could involve the initial protection of the primary alcohol of a monosaccharide with a trityl group. The other hydroxyls could then be masked with p-methoxybenzyl ethers. At a later stage in the synthesis, the trityl group can be selectively removed with mild acid to expose the primary alcohol for glycosylation, leaving the PMB ethers intact. Following this glycosylation step, one of the PMB ethers could be oxidatively cleaved to reveal a secondary hydroxyl for further elongation of the saccharide chain. This stepwise deprotection and glycosylation, enabled by the orthogonality of the trityl and PMB groups, allows for the controlled assembly of a specific oligosaccharide sequence.
| Step | Reaction | Protecting Group Manipulated | Key Reagent |
| 1 | Selective protection of primary alcohol | Trityl (addition) | Trityl chloride, pyridine |
| 2 | Protection of secondary alcohols | p-Methoxybenzyl (addition) | PMB chloride, NaH |
| 3 | Selective deprotection of primary alcohol | Trityl (removal) | Trifluoroacetic acid (TFA) |
| 4 | Glycosylation at primary alcohol | - | Glycosyl donor, promoter |
| 5 | Selective deprotection of a secondary alcohol | p-Methoxybenzyl (removal) | DDQ |
| 6 | Glycosylation at secondary alcohol | - | Glycosyl donor, promoter |
Oligonucleotide Synthesis
In automated solid-phase oligonucleotide synthesis, the dimethoxytrityl (DMT) group, a more acid-labile variant of the trityl group, is conventionally used for the temporary protection of the 5'-hydroxyl group of the nucleoside phosphoramidites. The acid-lability of the DMT group allows for its rapid removal at the beginning of each coupling cycle.
While the standard oligonucleotide synthesis cycle relies on this repetitive acid-catalyzed deprotection, the use of an orthogonal protecting group like p-methoxybenzyl could enable more complex, site-specific modifications of the oligonucleotide. For instance, a modified nucleoside bearing a PMB-protected functional group on the base or the sugar could be incorporated into a growing oligonucleotide chain. The standard synthesis would proceed with the repeated removal of the 5'-DMT group. After the full-length oligonucleotide is assembled and cleaved from the solid support, the PMB group would remain intact. This allows for a subsequent, selective deprotection of the PMB group under oxidative conditions to unmask the functional group for further conjugation or labeling, without affecting the integrity of the rest of the oligonucleotide. This strategy provides a powerful tool for the synthesis of modified oligonucleotides with diverse functionalities.
Mechanistic Elucidation of Protection and Deprotection Processes
Molecular Recognition and Stereochemical Control in Protection Reactions
The steric and electronic properties of a protecting group are fundamental to its utility, particularly in achieving selective protection of one hydroxyl group among many. This is a form of molecular recognition, where the reagent selectively interacts with the most accessible or reactive site.
Trityl (Tr) Ethers : The triphenylmethyl (trityl) group is exceptionally bulky. This steric hindrance is the primary driver for its high selectivity in protecting primary alcohols over more sterically hindered secondary and tertiary alcohols. total-synthesis.comuobaghdad.edu.iq In complex molecules like nucleosides and carbohydrates, the trityl group will preferentially react with the primary hydroxyl group, often with high efficiency. total-synthesis.comnih.gov This selectivity is a classic example of kinetic control dictated by steric accessibility.
p-Methoxybenzyl (PMB) Ethers : The p-methoxybenzyl group is significantly less bulky than the trityl group. Therefore, its selectivity for primary alcohols over secondary ones is less pronounced and more dependent on the specific reaction conditions and substrate. nih.gov However, stereochemical control can be achieved in certain contexts. For instance, the reductive opening of a p-methoxybenzylidene acetal (B89532) can lead to the formation of a PMB ether at the more sterically hindered alcohol position. chem-station.com The electronic properties of the PMB group, specifically the electron-donating methoxy (B1213986) substituent, play a more critical role in its reactivity during deprotection rather than in stereocontrol during protection. nih.gov
Detailed Reaction Mechanisms of Ether Formation (e.g., Williamson Ether Synthesis)
The formation of PMB and trityl ethers proceeds through distinct mechanistic pathways, reflecting the different nature of the electrophiles involved.
p-Methoxybenzyl (PMB) Ethers : The most common method for the formation of PMB ethers is the Williamson ether synthesis . byjus.comtotal-synthesis.com This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The process begins with the deprotonation of the alcohol using a base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of a p-methoxybenzyl halide (e.g., PMB-Cl), displacing the halide and forming the ether linkage in a single, concerted step. byjus.comtotal-synthesis.com For this SN2 reaction to be efficient, the electrophile must be unhindered at the reaction center, a condition which the primary benzylic halide of the PMB group satisfies perfectly. wikipedia.orglibretexts.org
Trityl (Tr) Ethers : In contrast, the formation of trityl ethers typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. total-synthesis.comacs.org The quaternary carbon of trityl chloride (Tr-Cl) is sterically hindered, making a direct SN2 attack by the alcohol impossible. total-synthesis.com Instead, the reaction is initiated by the dissociation of the trityl halide to form the highly stable triphenylmethyl carbocation (trityl cation). total-synthesis.comnih.gov This stability arises from the extensive resonance delocalization of the positive charge across the three phenyl rings. The alcohol, acting as a nucleophile, then attacks this planar carbocation to form a protonated ether, which is subsequently deprotonated by a base (like pyridine, which is often used as the solvent) to yield the final trityl ether. total-synthesis.comacademie-sciences.fr
Intermediates and Transition States in Cleavage Reactions (e.g., Carbocation Formation)
The cleavage of both PMB and trityl ethers under acidic conditions is characterized by the formation of carbocation intermediates, the stability of which dictates the ease of deprotection.
Trityl (Tr) Ethers : The deprotection of trityl ethers is typically achieved under mild acidic conditions (e.g., formic acid, acetic acid, or dilute trifluoroacetic acid). total-synthesis.comnih.gov The mechanism begins with the protonation of the ether oxygen by the acid, forming an oxonium ion. total-synthesis.comacademie-sciences.fr This intermediate then fragments, breaking the carbon-oxygen bond to release the alcohol and form the exceptionally stable trityl carbocation. total-synthesis.comfiveable.me The stability of this cation is the key thermodynamic driving force for the reaction. The reaction proceeds through a transition state with significant carbocation character, leading to an SN1-type cleavage. wikipedia.orgopenstax.org
p-Methoxybenzyl (PMB) Ethers : PMB ethers are more stable to acid than trityl ethers but can be cleaved by strong acids like trifluoroacetic acid or triflic acid. ucla.edu Similar to trityl ethers, the acidic cleavage mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol and the p-methoxybenzyl carbocation. ucla.edu The electron-donating p-methoxy group significantly stabilizes this benzylic carbocation through resonance, making the cleavage more facile than that of an unsubstituted benzyl (B1604629) ether. total-synthesis.com This enhanced stability is also the reason PMB ethers can be selectively cleaved under specific oxidative conditions (e.g., with DDQ or CAN), a pathway that proceeds through radical cation and oxonium ion intermediates. total-synthesis.comorganic-chemistry.org
| Protecting Group | Carbocation Intermediate | Key Stabilizing Factors | Typical Cleavage Conditions |
|---|---|---|---|
| Trityl (Tr) | Triphenylmethyl Cation | Extensive resonance delocalization over three phenyl rings. | Mild acidic conditions (e.g., Formic Acid, Acetic Acid). total-synthesis.com |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl Cation | Resonance delocalization into one phenyl ring; Strong electron-donating effect of the para-methoxy group. | Strong acids (TFA, TfOH) or oxidative reagents (DDQ, CAN). total-synthesis.comucla.edu |
Spectroscopic and Computational Approaches to Mechanistic Understanding
The transient nature of reaction intermediates and transition states makes their direct observation challenging. Spectroscopic methods and computational chemistry provide invaluable tools for elucidating these mechanistic details.
Spectroscopic Studies : Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study deprotection reactions. For example, 11B NMR analysis has been employed to confirm the intermediacy of alkoxyborane species in the deprotection of trityl ethers using boron trichloride (B1173362). lookchem.com Kinetic studies, often monitored by spectroscopy, have quantified the rate differences in the hydrolysis of various substituted trityl ethers, confirming that electron-donating groups like p-methoxy accelerate deprotection by stabilizing the carbocation intermediate. total-synthesis.com For PMB ethers, mechanistic studies have supported a single-electron transfer (SET) mechanism during oxidative cleavage with reagents like DDQ. total-synthesis.comacs.org
Computational Approaches : Density Functional Theory (DFT) calculations and other computational methods have been used to investigate the mechanisms of ether cleavage. For instance, computational studies on the acid-catalyzed hydrolysis of methoxy-substituted trityl ethers have provided insights into leaving group effects and the structure of transition states. acgpubs.org These theoretical models help to rationalize the stability of the carbocation intermediates and predict the feasibility of different reaction pathways, complementing experimental observations. nih.gov
| Protecting Group | Methodology | Key Findings |
|---|---|---|
| Trityl (Tr) | Kinetic Studies | A p-methoxy substituent on a trityl group increases the rate of acidic hydrolysis by a factor of ten compared to the standard trityl group. total-synthesis.com |
| Trityl (Tr) | 11B NMR Spectroscopy | Confirmed the formation of an intermediate alkoxyborane (ROBCl2) during deprotection with BCl3. lookchem.com |
| p-Methoxybenzyl (PMB) | Mechanistic Experiments | Evidence supports a single-electron transfer (SET) pathway for oxidative deprotection with DDQ, initiated by the formation of a charge-transfer complex. total-synthesis.com |
| p-Methoxybenzyl (PMB) | DFT Calculations | Theoretical studies help elucidate the mechanism of BBr3-mediated demethylation, which is analogous to PMB ether cleavage, predicting pathways involving charged intermediates. nih.gov |
Emerging Trends and Future Research Directions in P Methoxybenzyl Trityl Ether Chemistry
Development of Sustainable and Green Chemistry Approaches for Ether Protection and Deprotection
The development of environmentally benign methods for the protection and deprotection of alcohols is a significant focus in modern organic synthesis. Traditional methods often rely on stoichiometric reagents and harsh conditions, leading to significant waste. In the context of PMB and trityl ethers, several green chemistry approaches are gaining prominence.
Recent advancements include the use of photocatalysis for deprotection. A metal-free, visible-light-driven photoredox catalysis has been developed for the cleavage of PMB ethers, utilizing air and ammonium (B1175870) persulfate as terminal oxidants. nih.govacs.org This method is noted for its efficiency and tolerates a wide variety of functional groups, providing good to excellent yields in short reaction times. nih.govacs.org Similarly, a visible-light photocatalytic method for cleaving trityl ethers under pH-neutral conditions has been reported as an environmentally friendly alternative to traditional acidic deprotection strategies. organic-chemistry.org This approach avoids the need for stoichiometric reagents and is compatible with acid-labile protecting groups. organic-chemistry.org
Electrochemical methods also represent a significant step towards greener deprotection protocols. The electrochemical deprotection of PMB ethers has been successfully demonstrated in a flow electrolysis cell. soton.ac.ukresearchgate.net This technique eliminates the need for chemical oxidants, and the supporting electrolyte can often be recovered and reused, thereby reducing chemical waste. soton.ac.ukresearchgate.net
The use of recyclable catalysts is another cornerstone of green chemistry. A mild and efficient procedure for the protection of alcohols as trityl ethers has been developed using the recyclable nanoporous silica (B1680970) catalyst MCM-41-SO3H under solvent-free conditions. academie-sciences.fr This heterogeneous catalyst can be easily recovered and reused, making the process more sustainable. academie-sciences.fr The principles of green chemistry are also being applied to solid-phase synthesis, where trityl groups are frequently used, with a focus on replacing hazardous solvents with greener alternatives. peptide.com
Table 1: Comparison of Green Deprotection Methods for PMB and Trityl Ethers
| Method | Protecting Group | Key Features | Advantages |
|---|---|---|---|
| Metal-Free Photoredox Catalysis | PMB | Visible light, air, ammonium persulfate | Greener, efficient, wide functional group tolerance nih.govacs.org |
| Visible-Light Photocatalysis | Trityl | pH-neutral, photocatalyst | Environmentally friendly, avoids stoichiometric reagents, orthogonal to acid-labile groups organic-chemistry.org |
| Electrochemical Deprotection | PMB | Flow electrolysis cell, no chemical oxidants | Reduced waste, reusable electrolyte, high conversion soton.ac.ukresearchgate.net |
| Recyclable Heterogeneous Catalysis | Trityl | MCM-41-SO3H, solvent-free | Reusable catalyst, mild conditions, simple work-up academie-sciences.fr |
Advancements in Catalytic Systems for Enhanced Efficiency and Selectivity
The quest for more efficient and selective catalytic systems for the formation and cleavage of ethers is a driving force in synthetic chemistry. Innovations in this area aim to reduce reaction times, improve yields, and enhance chemoselectivity, which is crucial in the synthesis of complex molecules.
For the deprotection of PMB ethers, a variety of advanced catalytic systems have been developed. A heterogeneous oxovanadium catalyst (V-MPS4) has been used for the nucleophilic deprotection of PMB ethers in the presence of a thiol nucleophile. nih.gov This system is reusable and has been successfully applied to the deprotection of an oxidation-labile natural product. nih.gov Another approach involves the chemoselective oxidation of PMB ethers using an electronically tuned nitroxyl (B88944) radical catalyst, which offers an environmentally benign alternative to traditional stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium nitrate (B79036) (CAN). organic-chemistry.org
Iron catalysis has emerged as a cost-effective and environmentally friendly option for etherification reactions. A simple iron(III) triflate catalyst has been shown to be effective for the direct and selective dehydrative formation of both symmetrical and unsymmetrical ethers from alcohols. acs.org In the realm of deprotection, polymer-supported sulfonamides have been used in conjunction with catalytic trifluoromethanesulfonic acid to cleave PMB ethers, offering a method that is applicable to oxidation-sensitive substrates and allows for easy purification. kiesslinglab.comnih.gov
The reagent p-methoxybenzyl trityl ether itself has been utilized as an efficient tritylating agent for alcohols under neutral conditions in the presence of DDQ. thieme-connect.com This method provides excellent yields in significantly shorter reaction times compared to conventional methods using trityl chloride. thieme-connect.com The development of such specialized reagents highlights the ongoing efforts to refine the toolkit available to synthetic chemists for protecting group manipulations.
Table 2: Selected Advanced Catalytic Systems for Etherification and Deprotection
| Reaction | Catalyst/Reagent System | Key Advantages |
|---|---|---|
| PMB Deprotection | Heterogeneous oxovanadium (V-MPS4) / Thiol | Reusable catalyst, applicable to sensitive substrates nih.gov |
| PMB Deprotection | Nitroxyl radical / PIFA | Chemoselective, environmentally benign alternative to DDQ/CAN organic-chemistry.org |
| Etherification | Iron(III) triflate | Inexpensive, environmentally benign, high selectivity acs.org |
| Tritylation | This compound / DDQ | Neutral conditions, high yields, short reaction times thieme-connect.com |
| PMB Deprotection | Polymer-supported sulfonamide / TfOH | Minimal purification, suitable for oxidation-sensitive substrates kiesslinglab.comnih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with continuous flow and automated platforms is revolutionizing the way molecules are made, offering enhanced control, scalability, and efficiency. Protecting group chemistry, including reactions involving this compound, is well-suited for adaptation to these modern technologies.
Flow chemistry has demonstrated significant advantages for deprotection reactions. The nucleophilic deprotection of PMB ethers using a heterogeneous oxovanadium catalyst was successfully translated from a batch process to a continuous flow system. nih.gov The flow process resulted in a substantially higher catalyst turnover number and turnover frequency, showcasing the potential for improved efficiency and throughput. nih.gov Similarly, the electrochemical deprotection of PMB ethers has been effectively performed in an undivided electrochemical flow reactor, enabling high conversions in a single pass and impressive productivity. soton.ac.ukresearchgate.net
Automated synthesis platforms are also transforming the landscape of organic chemistry, including the management of protecting groups. merckmillipore.com These systems, often leveraging artificial intelligence and robotics, can accelerate the design, development, and synthesis of molecules. youtube.com While specific cartridges for this compound are not explicitly mentioned, platforms with pre-packed reagent cartridges for various reactions, such as Boc protection and deprotection, demonstrate the feasibility of automating such chemical steps. merckmillipore.comsynplechem.com In the context of solid-phase peptide synthesis, where trityl groups are extensively used, automation is already well-established for processes like deprotection and functionalization. youtube.com The development of aqueous solid-phase peptide synthesis further highlights the move towards automated processes with reduced organic solvent waste. researchgate.net
The combination of flow chemistry and automation offers a powerful paradigm for the synthesis of complex molecules, where the precise control over reaction parameters can be critical for achieving high selectivity and yield in multistep sequences involving various protecting groups.
Exploration of Novel Chemical Biology Applications and Material Science Interfaces
The unique properties of the p-methoxybenzyl and trityl protecting groups position them for use in emerging applications at the intersection of chemistry, biology, and materials science. The bulky nature of the trityl group and the specific cleavage conditions of the PMB group offer opportunities for the design of functional molecules and materials.
In chemical biology, trityl groups are fundamental in the automated solid-phase synthesis of DNA, RNA, and peptides. digitellinc.com This technology is a cornerstone of modern biotechnology and pharmaceutical research. The development of new tritylating agents and greener synthesis protocols directly impacts these fields. The ability to selectively protect and deprotect hydroxyl groups is crucial in the synthesis of complex carbohydrates and other bioactive molecules where precise control of stereochemistry and regiochemistry is paramount.
Future research may focus on designing smart materials that respond to specific stimuli (e.g., oxidative or acidic conditions) for the controlled release of cargo, leveraging the deprotection chemistry of PMB and trityl ethers. The development of novel monomers based on these protecting groups could lead to new classes of polymers with tailored properties for applications in electronics, separations, and biomedicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
